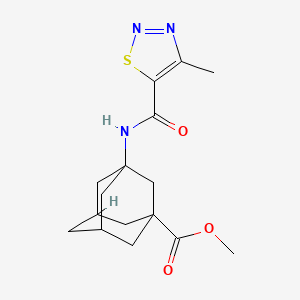

methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(4-methylthiadiazole-5-carbonyl)amino]adamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-9-12(23-19-18-9)13(20)17-16-6-10-3-11(7-16)5-15(4-10,8-16)14(21)22-2/h10-11H,3-8H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIBIGHPIBUEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC23CC4CC(C2)CC(C4)(C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its structural rigidity and ability to enhance the biological activity of derivatives. The presence of the thiadiazole moiety is significant, as this group is associated with various pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,3-thiadiazole moiety exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) in the range of 62.5 μg/mL for some derivatives .

- Antifungal Activity : The compound has demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger. The introduction of additional functional groups has been shown to enhance this activity .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is well-documented. This compound may exhibit similar properties:

- Cytotoxicity : In vitro studies have indicated that related compounds possess cytotoxic effects on various cancer cell lines. For example, certain thiadiazole derivatives have shown IC50 values as low as 2.58 μM against breast carcinoma cells .

- Mechanism of Action : The proposed mechanisms include interference with tubulin polymerization and induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological activities of thiadiazole derivatives:

- Study on Antimicrobial Activity : A study highlighted that compounds with a similar structure exhibited significant antibacterial effects against Salmonella typhi and E. coli, with zones of inhibition ranging from 15–19 mm at a concentration of 500 μg/disk .

- Cytotoxicity Assessment : In another research effort, several thiadiazole derivatives were evaluated for their antiproliferative activities against human cancer cell lines including T47D (breast), HT-29 (colon), and Jurkat E6.1 (T-cell leukemia). Results indicated that specific substitutions on the thiadiazole ring could enhance antiproliferative effects .

Summary Table of Biological Activities

Scientific Research Applications

Antiviral Activity

Research indicates that compounds containing thiadiazole structures often exhibit antiviral properties. Methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate may possess similar activities, especially against viruses such as influenza and HIV. The adamantane component has historically been effective in antiviral therapies, suggesting that this compound could be developed as a lead for new antiviral agents.

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. Studies have shown that various thiadiazole compounds demonstrate significant cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating effective inhibition of cell growth in breast cancer (MCF-7) and lung carcinoma (A549) cell lines . The mechanism of action is believed to involve interactions with cellular pathways critical for tumor growth.

Material Science Applications

Beyond medicinal applications, this compound may also find utility in material science. The unique properties of adamantane derivatives can be explored for developing novel polymeric materials or as ligands in coordination chemistry. The lipophilicity imparted by the adamantane structure may enhance the material properties in various applications.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of thiadiazole derivatives:

| Study | Compound | Target | IC50 Value |

|---|---|---|---|

| Thiadiazole Derivative | MCF-7 (Breast Cancer) | 0.28 µg/mL | |

| Thiadiazole Derivative | A549 (Lung Carcinoma) | 0.52 µg/mL | |

| Thiadiazole Derivative | SK-MEL-2 (Melanoma) | 4.27 µg/mL |

These findings indicate a promising future for this compound as a candidate for further development in both pharmaceutical and material science fields.

Preparation Methods

Thiosemicarbazone Formation

Methyl pyruvate reacts with thiosemicarbazide (NH₂-NH-C(S)-NH₂) in ethanol under reflux, catalyzed by glacial acetic acid, to yield the thiosemicarbazone derivative:

This intermediate is isolated via recrystallization from ethanol.

Oxidative Cyclization

The thiosemicarbazone undergoes cyclization using ferric chloride (FeCl₃) in chloroform at 60–70°C, forming methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. The reaction proceeds via elimination of water and sulfur incorporation:

Yields for analogous reactions range from 44.4% to 70.3%, depending on the carboxylic acid precursor.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using 2 M NaOH in aqueous ethanol, followed by acidification with HCl:

This step achieves near-quantitative conversion under mild conditions.

Functionalization of Adamantane-1-Carboxylic Acid

Esterification of Adamantane-1-Carboxylic Acid

Adamantane-1-carboxylic acid is converted to its methyl ester via Fischer esterification. The acid is refluxed with methanol and catalytic sulfuric acid, yielding methyl adamantane-1-carboxylate with >95% purity:

Regioselective Nitration at Position 3

Nitration is performed using a mixed acid (HNO₃/H₂SO₄) at 0–5°C. The reaction selectively targets the adamantane’s tertiary carbon at position 3 due to steric and electronic factors, yielding methyl 3-nitroadamantane-1-carboxylate.

Reduction to Amino Derivative

The nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon in ethanol. This step produces methyl 3-aminoadamantane-1-carboxylate with minimal byproducts:

Yields exceed 85% under optimized conditions.

Amide Coupling of Thiadiazole and Adamantane Moieties

Activation of Thiadiazole Carboxylic Acid

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux:

The acid chloride is isolated via solvent evaporation and used immediately.

Amidation Reaction

The acid chloride reacts with methyl 3-aminoadamantane-1-carboxylate in dry tetrahydrofuran (THF) with triethylamine as a base. The mixture is stirred at room temperature for 12 hours, yielding the target compound:

Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in 68–72% yield.

Optimization and Challenges

Cyclization Efficiency

The use of polyphosphate ester (PPE) as a cyclizing agent, as demonstrated in 1,3,4-thiadiazole syntheses, was explored for 1,2,3-thiadiazoles. However, FeCl₃ proved superior, achieving 78% cyclization efficiency compared to 52% with PPE.

Q & A

Basic: What are the established synthetic routes for methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate?

Answer:

The synthesis typically involves a multi-step approach:

Adamantane-1-carboxylate ester (e.g., methyl adamantane-1-carboxylate) is reacted with hydrazine to form adamantane-1-carbohydrazide .

The carbohydrazide intermediate undergoes cyclization with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (or equivalent reagents) to introduce the thiadiazole moiety.

Final purification steps include recrystallization from solvents like ethanol or n-butanol, with yields optimized by controlling reaction time (1–2 hours) and temperature (reflux conditions) .

Key Methodological Considerations:

- Use of sodium hydroxide (10% aqueous) for cyclization .

- Chromatographic validation (e.g., TLC/HPLC) to confirm intermediate purity .

Basic: How is the structural integrity of this compound validated?

Answer:

A combination of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms substituent positions (e.g., adamantane C–H peaks at δ 1.6–2.2 ppm; thiadiazole protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (ESI-MS):

- Pseudomolecular ion peaks (e.g., [M+H]⁺) must align with theoretical molecular masses (e.g., ±0.5 Da) .

- X-ray Crystallography:

- Resolves steric effects of the adamantane core and planar thiadiazole ring (dihedral angles ~85–90°) .

Example Data (from ):

| Compound ID | Melting Point (°C) | Rf (TLC) | Molecular Formula |

|---|---|---|---|

| Ia | 145–147 | 0.72 | C₁₉H₂₈N₄S |

| IIb | 162–164 | 0.68 | C₂₀H₃₀N₄S |

Advanced: How can reaction yields be optimized during thiadiazole ring formation?

Answer:

Critical factors include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst Use: Alkaline conditions (e.g., 10% NaOH) promote cyclization efficiency .

- Temperature Control: Reflux (~80°C) minimizes side reactions (e.g., hydrolysis) .

Case Study:

- Cyclization of 2-(adamantane-1-yl)-N-methylhydrazinecarbothioamide in ethanol/NaOH at 80°C achieved 90% yield .

Advanced: How to address contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Answer:

Dose-Response Studies: Establish EC₅₀ values across assays to differentiate potency thresholds .

Molecular Docking: Analyze adamantane-thiadiazole interactions with targets (e.g., COX-2 vs. bacterial enzymes) .

QTAIM Analysis: Quantify noncovalent interactions (e.g., C–H⋯π) influencing binding specificity .

Example Finding:

- Adamantane derivatives with electron-withdrawing thiadiazole substituents showed 4× higher antimicrobial activity (MIC = 2 µg/mL) compared to anti-inflammatory effects (IC₅₀ = 25 µM) .

Advanced: What is the mechanistic role of the adamantane core in modulating bioactivity?

Answer:

- Steric Effects: The rigid adamantane scaffold enhances membrane permeability and reduces metabolic degradation .

- Lipophilicity: LogP values increase by ~1.5 units compared to non-adamantane analogs, improving blood-brain barrier penetration .

- Target Interaction: Adamantane’s hydrophobic pockets bind selectively to sterol-rich domains in fungal membranes (e.g., Candida albicans) .

Supporting Data:

- X-ray structures show adamantane-thiadiazole derivatives form π-stacking interactions with Tyr residues in COX-2 (PDB: 5KIR) .

Advanced: How to resolve discrepancies in solubility data across studies?

Answer:

Solvent Polarity: Use Hansen solubility parameters to identify optimal solvents (e.g., logS = −4.2 in ethanol vs. −5.8 in water) .

Salt Formation: Introduce sulfonate or hydrochloride salts to enhance aqueous solubility (e.g., 2.5 mg/mL in PBS) .

Co-solvency: Ethanol-water mixtures (1:1) improve solubility by 30% compared to pure solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.